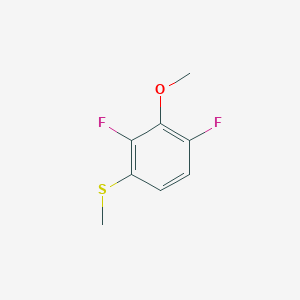

(2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-methoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2OS/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAQQTPJBUIUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2,4 Difluoro 3 Methoxyphenyl Methyl Sulfane and Its Analogues

Precursor Synthesis and Aromatic Functionalization

The construction of the core 2,4-difluoro-3-methoxybenzene scaffold is the critical first stage in the synthesis. This requires the assembly of a benzene (B151609) ring with a specific substitution pattern, which can be achieved through various synthetic routes starting from simpler fluorinated aromatics.

The synthesis of the target molecule logically begins with the formation of a 1,3-difluorobenzene (B1663923) derivative. Several established methods exist for the preparation of the parent 1,3-difluorobenzene, which can serve as a foundational starting material.

Dehalogenation and Deamination Routes: One common industrial-scale synthesis involves the reductive dehalogenation of more substituted precursors. For instance, 2,4-difluorochlorobenzene can be converted to 1,3-difluorobenzene via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base like NaOH or MgO. google.com Another classical approach proceeds from 3-fluoroaniline, which undergoes diazotization followed by a Schiemann reaction or thermal decomposition in the presence of hydrogen fluoride (B91410) to yield 1,3-difluorobenzene. google.com A related pathway starts with the reduction of 2,4-difluoronitrobenzene (B147775) to 2,4-difluoroaniline, which can then be deaminated via a diazonium salt intermediate. google.com

Ring Expansion Strategies: More novel approaches include the reaction of substituted cyclobutenes with difluorocarbene. jmu.edu This method is notable as it constructs the aromatic ring itself, with the fluorine atoms ending up in a meta-relationship. jmu.edu

Once a suitable 1,3-difluoroaromatic system is obtained, further functionalization is required to introduce the methoxy (B1213986) group at the 2-position (relative to the fluorines, which becomes the 3-position in the final product's nomenclature). A common strategy would involve:

Nitration of 1,3-difluorobenzene to form 2,4-difluoronitrobenzene.

Introduction of a hydroxyl group, often through nucleophilic aromatic substitution of a nitro group or another leaving group, or via reduction to an aniline (B41778) followed by diazotization and hydrolysis.

Methylation of the resulting difluorophenol using a methylating agent like dimethyl sulfate (B86663) or methyl iodide to yield the key intermediate, 1,3-difluoro-2-methoxybenzene .

The table below summarizes common precursors for difluorinated aromatic intermediates.

| Starting Material | Reagents | Product | Reference |

| 2,4-Difluorochlorobenzene | H₂, Pd/C, NaOH | 1,3-Difluorobenzene | google.com |

| 3-Fluoroaniline | 1. NaNO₂, HCl; 2. HBF₄, Heat | 1,3-Difluorobenzene | google.com |

| 2,4-Difluoronitrobenzene | 1. Fe, HCl; 2. NaNO₂, H₂SO₄, EtOH | 1,3-Difluorobenzene | google.com |

With the 1,3-difluoro-2-methoxybenzene core established, the next step is the introduction of a functional group at the 4-position (which becomes the 1-position in the final product) that will be converted into the methylsulfane moiety. The directing effects of the existing substituents are crucial for achieving the correct regiochemistry. The two fluorine atoms are deactivating and ortho-, para-directing, while the methoxy group is strongly activating and ortho-, para-directing.

The primary challenge is to functionalize the position ortho to the methoxy group and one of the fluorine atoms. Standard electrophilic substitution reactions (e.g., halogenation, nitration) would likely be directed to the 6-position due to the powerful directing effect of the methoxy group. Therefore, alternative strategies are often required:

Directed Ortho-Metalation (DoM): The methoxy group is an excellent directed metalation group. Treatment of 1,3-difluoro-2-methoxybenzene with a strong base like n-butyllithium (n-BuLi) would likely result in regioselective deprotonation at the 4-position (ortho to the methoxy group). The resulting aryllithium species can then be trapped with an electrophile to install the desired functionality. For example, quenching with iodine would yield 1,3-difluoro-4-iodo-2-methoxybenzene , a key precursor for subsequent C-S bond formation.

Functionalization of Pre-existing Groups: An alternative route involves starting with a difluorinated compound that already possesses functionality that can be manipulated. For example, the conversion of 2,3-difluorophenol (B1222669) to 2,3-difluorohydroquinone demonstrates the functionalization of such systems. ucla.edu A similar multi-step sequence starting from a different difluorophenol or difluoroaniline isomer could be envisioned to build the required substitution pattern.

Methodologies for Installing the Methylsulfane Moiety

Once a suitably functionalized precursor, such as 1-halo-2,4-difluoro-3-methoxybenzene, is synthesized, the methylsulfane group (-SMe) can be introduced. This can be accomplished through several distinct methodologies.

The fluorine atoms on the aromatic ring activate it towards nucleophilic aromatic substitution (SNAr). If a good leaving group (such as chlorine, bromine, or even another fluorine) is present at the target position, it can be displaced by a sulfur nucleophile.

A direct approach involves reacting an activated aryl halide, like 1-chloro-2,4-difluoro-3-methoxybenzene , with sodium thiomethoxide (NaSMe). The electron-withdrawing nature of the fluorine atoms facilitates the attack of the thiomethoxide nucleophile, leading to the direct formation of (2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane. This type of SNAr reaction is a well-established method for forming aryl sulfides, particularly when the aromatic ring is activated by electron-withdrawing groups. google.com

A highly reliable and common two-step approach involves the initial synthesis of the corresponding thiophenol followed by S-alkylation.

Synthesis of 2,4-Difluoro-3-methoxythiophenol: This key intermediate can be prepared from various precursors. A plausible route is the reduction of a corresponding sulfonyl derivative. For instance, 2,4-difluoro-3-methoxybenzenesulfonamide could be reduced to the thiophenol using reagents like ammonium (B1175870) formate, a method demonstrated for the synthesis of other substituted thiophenols. google.com Another effective method involves the conversion of an aryl iodide, such as 1,3-difluoro-4-iodo-2-methoxybenzene , to the thiophenol using a copper-catalyzed reaction with a sulfide (B99878) source like sodium sulfide nonahydrate. chemicalbook.com

S-Alkylation: The resulting 2,4-Difluoro-3-methoxythiophenol is then deprotonated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the thiolate anion. This potent nucleophile readily reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to yield the final product, this compound.

The general conditions for this S-alkylation step are outlined below.

| Substrate | Base | Methylating Agent | Solvent | Typical Conditions |

| Aryl Thiophenol | K₂CO₃ | Methyl Iodide | Acetone or DMF | Room Temperature to 60°C |

| Aryl Thiophenol | NaOH | Dimethyl Sulfate | Water/Methanol | 0°C to Room Temperature |

| Aryl Thiophenol | NaH | Methyl Iodide | THF | 0°C to Room Temperature |

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for constructing C–S bonds, which have largely overcome the limitations of older techniques. rsc.org

Transition Metal Catalysis: Palladium and copper are the most common catalysts for C–S cross-coupling reactions. rsc.orgrsc.org A typical strategy would involve the coupling of an aryl halide or triflate (e.g., 1-bromo-2,4-difluoro-3-methoxybenzene ) with a methylthiol source. While thiols themselves can poison catalysts, specific conditions and ligand systems have been developed to facilitate these reactions. For example, a palladium-catalyzed reaction could couple the aryl bromide with sodium thiomethoxide. google.com Alternatively, a copper-catalyzed Chan-Lam coupling could potentially be used to react a 2,4-difluoro-3-methoxyphenylboronic acid derivative with a methylthiol equivalent. ias.ac.in

Nucleophilic Pathways via Organometallics: As mentioned in section 2.1.2, an aryllithium or Grignard reagent can be generated from an aryl halide. The reaction of this organometallic intermediate, (2,4-difluoro-3-methoxyphenyl)lithium , with an electrophilic sulfur source like dimethyl disulfide (CH₃S-SCH₃) provides a direct route to the methylsulfane product. This pathway offers excellent regiocontrol, provided the initial metalation step is selective.

The table below summarizes various C-S bond formation strategies.

| Aryl Precursor | Sulfur Source | Method | Catalyst/Reagent | Reference |

| Ar-Br | NaSMe | Cross-Coupling | Palladium Catalyst | google.com |

| Ar-I | Na₂S | Thiol Formation | Copper Powder | chemicalbook.com |

| Ar-B(OH)₂ | MeSH equivalent | Chan-Lam Coupling | Copper Acetate | ias.ac.in |

| Ar-Li | MeS-SMe | Nucleophilic Attack | n-BuLi | (General Method) |

Utilization of Sulfurization Reagents in Analogous Transformations

The synthesis of aryl thioethers, including structures analogous to this compound, can be achieved through various methods that employ sulfurization reagents. These reagents offer an alternative to the use of thiols, which are often volatile and malodorous. A range of sulfurizing agents have been explored for the preparation of both alkyl and aryl thioethers. mdpi.com

One class of such reagents is xanthates, which are odorless, have low toxicity, and can be prepared on a large scale from inexpensive starting materials. mdpi.com Xanthates can serve as thiol surrogates in nucleophilic substitution or cross-coupling reactions with aryl halides to produce aryl thioethers. mdpi.com For instance, the reaction of 3-iodopyridine (B74083) with EtOCS2K in DMF at 150 °C for 24 hours yields 3-(ethylthio)pyridine. mdpi.com

Disulfides of arylsulfonic acids represent another group of effective sulfurizing agents, particularly in the synthesis of phosphorothioate (B77711) oligonucleotide analogues. nih.gov Reagents such as bis(benzenesulfonyl)disulfide and bis(p-toluenesulfonyl)disulfide are crystalline solids that are easy to handle and efficiently convert internucleotide cyanoethyl phosphite (B83602) to the corresponding phosphorothioate triester. nih.gov

For specialized applications like the preparation of phosphorothioate linkages in nucleic acids, 3-amino-1,2,4-dithiazole-5-thione (B1224285) (DDTT) has been employed as a sulfur-transfer reagent. lumiprobe.comresearchgate.net DDTT exhibits faster kinetics and greater stability in solution compared to other reagents like tetraethylthiuram disulfide (TETD) and the Beaucage reagent. lumiprobe.com

The table below summarizes various sulfurizing reagents and their applications in the synthesis of thioethers and related compounds.

| Sulfurizing Reagent | Application | Key Features |

| Xanthates (e.g., ROCS2K) | Synthesis of dialkyl and aryl thioethers | Odorless, low toxicity, readily prepared |

| Disulfides of arylsulfonic acids | Synthesis of phosphorothioate oligonucleotides | Crystalline solids, efficient conversion |

| 3-Amino-1,2,4-dithiazole-5-thione (DDTT) | Preparation of phosphorothioate linkages in nucleic acids | Faster kinetics, high stability in solution |

| Tetramethylthiourea | Thiol-free synthesis of thioesters from aryl halides and carboxylic acids | Serves as both sulfur source and reductant |

Advanced Fluorination Strategies for Aryl Thioethers (Relevant to Difluoromethyl Ethers/Thioethers)

The introduction of a difluoromethyl group onto a sulfur atom is a key transformation in the synthesis of various agrochemicals and pharmaceuticals. nih.gov Several methods have been developed for the difluoromethylation of thiophenols.

One approach involves the use of difluoromethyl triflate, which acts as a difluorocarbene reagent. rsc.org This method allows for the rapid preparation of difluoromethyl sulfides from thiophenols under aqueous basic conditions at ambient temperature. rsc.org Another effective reagent is the bench-stable S-(difluoromethyl)sulfonium salt, which serves as a difluorocarbene precursor for the conversion of a wide range of functionalized thiophenols into their corresponding aryl difluoromethyl sulfides. nih.govfigshare.com

Fluoroform (CHF3) has also been utilized as an inexpensive and non-ozone-depleting source of difluorocarbene for the synthesis of difluorothiomethoxyarenes from thiophenols. acs.org The reaction is typically carried out at moderate temperatures and atmospheric pressure in a two-phase system using potassium hydroxide as the base. acs.org

The following table provides an overview of selected reagents for the difluoromethylation of thiophenols.

| Reagent | Description | Reaction Conditions |

| Difluoromethyl triflate | A difluorocarbene reagent | Aqueous basic conditions, ambient temperature |

| S-(Difluoromethyl)sulfonium salt | A bench-stable difluorocarbene precursor | Presence of a base such as lithium hydroxide |

| Fluoroform (CHF3) | An inexpensive difluorocarbene source | Two-phase system (e.g., water/dioxane), KOH, moderate temperature |

| Diethyl bromodifluoromethylphosphonate | A difluorocarbene precursor | Basic hydrolysis |

Difluorocarbene is a versatile intermediate for the synthesis of gem-difluorinated compounds, including difluoromethyl thioethers. rsc.orgcas.cn Various precursors have been developed for the generation of difluorocarbene under different reaction conditions.

Trimethylsilyl-2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is a known precursor that releases difluorocarbene. rsc.org Another common precursor is (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br), which can be activated under mildly basic conditions to generate difluorocarbene. researchgate.net Fluoroform, as mentioned earlier, can also serve as a precursor for difluorocarbene. acs.org

The generated difluorocarbene can then react with thiophenolates to yield aryl difluoromethyl thioethers. acs.org For instance, the reaction of thiophenol with difluorocarbene generated from fluoroform in the presence of potassium hydroxide affords the corresponding difluoromethyl thioether. acs.org

A plausible mechanism for the formation of aryl difluoromethyl sulfides from thiophenols and a difluorocarbene precursor involves the initial deprotonation of the thiophenol to form a thiophenolate, which then acts as a nucleophile and traps the electrophilic difluorocarbene. acs.org

The table below lists some common difluorocarbene precursors and their activators.

| Difluorocarbene Precursor | Activator/Reaction Conditions |

| Trimethylsilyl-2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Catalytic amount of fluoride ion |

| (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) | Mildly basic activators (e.g., HMPA, DMPU, bromide ions) |

| Fluoroform (CHF3) | Strong base (e.g., KOH) |

| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis |

Stereochemical Considerations in Related Complex Synthetic Pathways

While the synthesis of a simple molecule like this compound does not involve stereochemical considerations, the principles of stereochemistry become crucial in the synthesis of more complex molecules that may contain this or similar aryl thioether moieties. For instance, in the synthesis of pharmaceutical compounds where a specific stereoisomer is required for biological activity, controlling the stereochemistry of the synthetic route is paramount.

In the context of the reactions discussed, if the aryl thioether is part of a larger molecule with chiral centers, the reaction conditions must be carefully chosen to avoid racemization or to induce a desired stereochemical outcome. For example, in metal-catalyzed cross-coupling reactions to form C-S bonds, the choice of chiral ligands on the metal catalyst can influence the stereochemistry of the product, although this is more relevant when the reaction creates a new stereocenter. acsgcipr.org

Furthermore, in multi-step syntheses of complex natural products or active pharmaceutical ingredients containing an aryl thioether group, the introduction of this moiety must be timed and executed in a way that is compatible with existing stereocenters in the molecule. Base-sensitive functionalities in proximity to stereogenic centers require the use of mild, and often base-free, reaction conditions to prevent epimerization. nih.gov The development of stereoselective synthetic methods is an ongoing area of research in organic chemistry, driven by the need for enantiomerically pure compounds in various applications.

Chemical Reactivity and Transformational Pathways of 2,4 Difluoro 3 Methoxyphenyl Methyl Sulfane

Electrophilic Aromatic Substitution Reactions on the Core Structure

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regioselectivity and rate of these reactions are heavily influenced by the electronic and steric effects of the existing substituents. In the case of (2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane, the directing effects of the fluoro, methoxy (B1213986), and methylthio groups must be considered collectively.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.

Fluoro Groups (-F): Fluorine is an electronegative atom and thus deactivates the ring towards electrophilic attack through a strong inductive effect. However, due to its ability to donate a lone pair of electrons, it also acts as an ortho, para-director.

Methylsulfane Group (-SCH₃): The methylthio group is generally considered to be a moderately activating ortho, para-director.

The combined influence of these groups suggests that electrophilic attack will be directed to the positions ortho and para to the activating methoxy and methylthio groups, while considering the deactivating effect of the fluorine atoms. The most probable site for electrophilic substitution would be the C5 position, which is para to the methoxy group and ortho to the methylthio group, and is sterically accessible.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. lumenlearning.comwikipedia.orgorganic-chemistry.orgchemistrysteps.comlibretexts.orgbyjus.commasterorganicchemistry.com The conditions for these reactions would need to be carefully controlled due to the presence of multiple activating and deactivating groups.

| Reaction | Typical Reagents | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (2,4-Difluoro-3-methoxy-5-nitrophenyl)(methyl)sulfane | The powerful directing effect of the methoxy group favors substitution at the para position (C5). |

| Bromination | Br₂, FeBr₃ | (5-Bromo-2,4-difluoro-3-methoxyphenyl)(methyl)sulfane | Similar to nitration, the methoxy group directs the incoming electrophile to the C5 position. nih.govwku.edulibretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2,4-Difluoro-3-methoxy-5-(methylthio)phenyl)ethan-1-one | Acylation is expected to occur at the most activated and sterically accessible position, C5. wikipedia.orgorganic-chemistry.orgchemistrysteps.comlibretexts.orgbyjus.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, usually a halogen. masterorganicchemistry.comfishersci.se In this compound, the fluorine atoms are potential leaving groups. However, the aromatic ring is not strongly activated by potent electron-withdrawing groups like nitro or cyano functionalities.

Despite the lack of strong activation, SNAr reactions on non-activated or even electron-rich fluoroarenes have been reported under specific conditions, often requiring strong nucleophiles and elevated temperatures, or photoredox catalysis. acs.orgnih.govstanford.eduntu.edu.sgacs.orgnih.gov The fluorine atom at the C2 position is flanked by a methoxy and another fluoro group, while the C4 fluorine is adjacent to the methylthio group. The inductive effects of these neighboring groups could render the C-F bonds susceptible to nucleophilic attack under forcing conditions.

Potential nucleophiles for such reactions include alkoxides, amines, and thiolates. The regioselectivity of the substitution would depend on the relative electronic activation of the two fluorine atoms and the reaction conditions employed.

| Nucleophile | Potential Product(s) | General Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | (2-Fluoro-3,4-dimethoxyphenyl)(methyl)sulfane or (4-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane | High temperature in a polar aprotic solvent (e.g., DMF, DMSO). researchgate.net |

| Piperidine | (2-Fluoro-3-methoxy-4-(piperidin-1-yl)phenyl)(methyl)sulfane or (4-Fluoro-3-methoxy-2-(piperidin-1-yl)phenyl)(methyl)sulfane | Elevated temperatures, possibly with a strong base. |

Oxidation Chemistry of the Sulfane Moiety

The methylsulfane group is susceptible to oxidation, which can proceed in a controlled manner to yield either the corresponding sulfoxide (B87167) or sulfone. These transformations are valuable as they introduce new functional groups and can significantly alter the electronic properties and biological activity of the parent molecule.

The selective oxidation of a sulfide (B99878) to a sulfoxide requires mild oxidizing agents to prevent over-oxidation to the sulfone. organic-chemistry.orgrsc.orgjsynthchem.com A variety of reagents have been developed for this purpose, with hydrogen peroxide often being a preferred "green" oxidant. organic-chemistry.orgjsynthchem.com Other common reagents include meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate, and various hypervalent iodine compounds. researchgate.netmdpi.comresearchgate.netorganic-chemistry.org The reaction conditions, such as temperature and stoichiometry of the oxidant, are crucial for achieving high selectivity for the sulfoxide.

For the synthesis of (2,4-Difluoro-3-methoxyphenyl)(methylsulfinyl)benzene, a stoichiometric amount of a mild oxidant at low temperature would be the preferred method.

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or an excess of the oxidant, leads to the formation of the corresponding sulfone. organic-chemistry.orgnih.govorganic-chemistry.orgwikipedia.orgmdpi.comnih.gov Common reagents for this transformation include excess hydrogen peroxide, potassium permanganate, or Oxone®. The resulting sulfone, (2,4-Difluoro-3-methoxyphenyl)(methylsulfonyl)benzene, possesses a strongly electron-withdrawing sulfonyl group, which significantly alters the electronic nature of the aromatic ring.

| Target Product | Typical Oxidizing Agent(s) | General Reaction Conditions | Selectivity Control |

|---|---|---|---|

| Sulfoxide | H₂O₂ (1 equiv.), m-CPBA (1 equiv.), NaIO₄ | Low temperature (e.g., 0 °C to room temp.). researchgate.net | Stoichiometric control of the oxidant. |

| Sulfone | H₂O₂ (>2 equiv.), KMnO₄, Oxone® | Room temperature to elevated temperatures. researchgate.net | Use of excess oxidant or a stronger oxidizing agent. |

The mechanism of sulfide oxidation typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. For peroxy acids like m-CPBA, the reaction is thought to proceed through a concerted mechanism. With metal-catalyzed oxidations using hydrogen peroxide, the mechanism can be more complex, often involving metal-oxo intermediates. The selectivity between sulfoxide and sulfone formation is a kinetic phenomenon. The first oxidation to the sulfoxide is generally faster than the second oxidation to the sulfone. This rate difference allows for the isolation of the sulfoxide under controlled conditions.

Cross-Coupling Reactions of Derivatized Analogues

While this compound itself may not be a direct participant in many standard cross-coupling reactions, its derivatized analogues hold significant potential. The field of cross-coupling has expanded to include a wide array of coupling partners, and functional handles can be introduced onto the aromatic ring or the sulfur moiety to enable these powerful C-C and C-heteroatom bond-forming reactions. nih.govrsc.orgresearchgate.netnih.govorganic-chemistry.orglibretexts.orgresearchgate.net

For instance, if one of the fluorine atoms were to be replaced by a bromine or iodine through an appropriate synthetic route, the resulting halo-derivative could participate in Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.orgwikipedia.org In a Suzuki coupling, a palladium catalyst facilitates the reaction between the aryl halide and an organoboron reagent to form a new C-C bond. The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. nih.govorganic-chemistry.orglibretexts.orgresearchgate.netwikipedia.org The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines. nih.govrsc.orgresearchgate.netwikipedia.orglibretexts.org

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Biaryl compound |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, amine base | Aryl-alkyne |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃, phosphine (B1218219) ligand, strong base (e.g., NaOtBu) | Aryl amine |

Suzuki-Miyaura Coupling Reactions (e.g., via boronic ester analogues)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. youtube.com While aryl sulfides are not direct substrates for standard Suzuki-Miyaura coupling, they can be converted to suitable coupling partners, such as aryl halides or triflates, which then readily participate in the reaction.

A more direct approach involves the conversion of the aryl sulfide to a corresponding boronic acid or boronic ester. This transformation allows the aromatic core of this compound to be used as the organoboron component in a Suzuki-Miyaura coupling. The synthesis of the boronic acid or ester analogue would typically involve a metal-halogen exchange followed by quenching with a boron electrophile. Once formed, this boronic ester derivative can be coupled with various aryl or vinyl halides to generate biaryl or styrenyl structures.

Although direct C–S bond cross-coupling of aryl sulfides in Suzuki-Miyaura reactions is not conventional, research has shown that related sulfur-containing functional groups, such as aryl sulfamates, can undergo nickel-catalyzed Suzuki-Miyaura coupling. nih.gov For instance, various aryl sulfamates have been successfully coupled with arylboronic acids in the presence of a NiCl2(PCy3)2 catalyst. nih.gov This suggests that with the appropriate catalyst system, C-S bond activation could be a potential, albeit challenging, pathway for the direct use of aryl sulfides in cross-coupling reactions.

| Aryl Sulfamate Derivative | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N,N-Dimethyl-1-naphthylsulfamate | Phenylboronic acid | NiCl2(PCy3)2 (5 mol%) | K3PO4 | Toluene | 110 | 95 | nih.gov |

| N,N-Dimethyl-4-methoxyphenylsulfamate | Phenylboronic acid | NiCl2(PCy3)2 (5 mol%) | K3PO4 | Toluene | 110 | 85 | nih.gov |

| N,N-Dimethyl-4-chlorophenylsulfamate | Phenylboronic acid | NiCl2(PCy3)2 (5 mol%) | K3PO4 | Toluene | 110 | 92 | nih.gov |

Other Transition Metal-Catalyzed Coupling Transformations (e.g., C-H activation)

The presence of the methylsulfane group can direct transition metal-catalyzed C-H activation at the ortho position. The sulfur atom can coordinate to the metal center, bringing it in close proximity to the C-H bond and facilitating its cleavage. This strategy allows for the direct functionalization of the aromatic ring without the need for pre-installed leaving groups.

Rhodium catalysts have been shown to be effective for the C-H functionalization of aryl methyl sulfides. For example, a rhodium(I) catalyst can mediate the carbothiolation of alkynes with aryl methyl sulfides, where the methylsulfane group acts as a recyclable directing group. acs.org This type of transformation could potentially be applied to this compound to introduce new substituents at the position ortho to the methylsulfane group.

Furthermore, palladium-catalyzed processes for C-S bond formation are well-documented, and while these are typically used to synthesize aryl sulfides, the underlying principles of catalyst-sulfur interactions are relevant. uni.lunih.gov The development of catalytic systems that can overcome catalyst poisoning by sulfur compounds has broadened the scope of transition metal-catalyzed reactions involving aryl sulfides. nih.gov

| Aryl Methyl Sulfide | Coupling Partner | Catalyst | Reaction Type | Product | Reference |

| Thioanisole (B89551) | Diphenylacetylene | [Rh(cod)Cl]2/dppe | Alkyne Carbothiolation | (Z)-1,2-diphenyl-1-(phenylthio)ethene | acs.org |

| 4-Methylthioanisole | 1-Octyne | [Rh(cod)Cl]2/dppe | Alkyne Carbothiolation | 1-(p-tolylthio)-1-octene | acs.org |

Functional Group Interconversions and Derivatizations

The this compound molecule offers several sites for functional group interconversions and derivatizations. The methylsulfane group can be readily oxidized to the corresponding sulfoxide and sulfone. These transformations can significantly alter the electronic properties of the molecule, with the sulfoxide and sulfone groups being strongly electron-withdrawing. Such modifications can influence the reactivity of the aromatic ring in subsequent reactions.

The aromatic ring itself can undergo further functionalization. For instance, electrophilic aromatic substitution reactions could potentially introduce additional substituents, although the directing effects of the existing fluorine, methoxy, and methylsulfane groups would need to be considered. The fluorine atoms are generally not readily displaced, but nucleophilic aromatic substitution could be possible under harsh conditions or if the ring is further activated by strongly electron-withdrawing groups.

The methoxy group can be cleaved to reveal a phenol, which opens up another avenue for derivatization, such as conversion to esters, ethers, or sulfonate esters. These derivatives can then be used in a variety of coupling reactions, including the aforementioned Suzuki-Miyaura coupling. nih.gov

| Starting Material | Reagent(s) | Transformation | Product |

| Aryl Methyl Sulfide | m-CPBA (1 equiv.) | Oxidation | Aryl Methyl Sulfoxide |

| Aryl Methyl Sulfide | m-CPBA (2 equiv.) | Oxidation | Aryl Methyl Sulfone |

| Aryl Methoxy Ether | BBr3 | Demethylation | Aryl Hydroxide (B78521) (Phenol) |

| Aryl Hydroxide (Phenol) | N,N-Dimethylsulfamoyl chloride, Pyridine | Sulfamoylation | Aryl Dimethylsulfamate |

Advanced Spectroscopic and Structural Elucidation of 2,4 Difluoro 3 Methoxyphenyl Methyl Sulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific chemical shifts (δ), coupling constants (J), and multiplicities for the protons, carbons, and fluorine atoms of (2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane are not available in the reviewed literature. A detailed assignment of the aromatic and substituent signals would require experimental spectra.

Without experimental data, a discussion of 2D NMR correlations (e.g., COSY, HSQC, HMBC) to confirm the connectivity between protons and carbons, and through-space interactions via NOESY, cannot be conducted for this specific molecule.

The characteristic through-bond and through-space coupling constants between the fluorine atoms and between the fluorine and proton nuclei are crucial for confirming the substitution pattern on the aromatic ring. However, experimentally determined values for this compound were not found.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation

HRMS data is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. No published HRMS data for this compound could be located to confirm its molecular formula, C₈H₈F₂OS.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

The vibrational modes corresponding to the functional groups (C-F, C-O, S-CH₃, aromatic C-H and C=C bonds) of the title compound have not been reported. An analysis of FTIR and Raman spectra would provide insight into the molecular structure and potential conformational isomers, but such data is unavailable.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Probing Electronic Transitions and Aromaticity

The UV-Vis absorption spectrum, which reveals information about the electronic transitions within the aromatic system, has not been documented for this compound. Therefore, a discussion of its absorption maxima (λmax) and the nature of its electronic transitions is not possible.

X-ray Crystallographic Analysis of this compound: A Search for Definitive Structural Data

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray crystallography data for the specific compound this compound has been publicly reported.

For the target compound, this compound, such an analysis would provide invaluable insights into its solid-state structure. Specifically, it would reveal:

Molecular Geometry: The precise spatial arrangement of the difluoro-methoxyphenyl ring relative to the methylsulfane group.

Conformational Details: The torsion angles that define the orientation of the methoxy (B1213986) and methylthio substituents with respect to the aromatic ring.

Intermolecular Forces: The specific non-covalent interactions that dictate how individual molecules of this compound pack together in a crystal. This would include an analysis of potential C—H···F, C—H···O, and other weak hydrogen bonds, as well as possible π-π stacking interactions between the aromatic rings.

The absence of published crystallographic data means that a detailed, experimentally verified discussion under the heading of "X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions" cannot be provided at this time. While computational modeling could offer theoretical predictions of its structure, it would not have the same level of accuracy or definitive proof as experimental X-ray diffraction data.

Therefore, the scientific community awaits the synthesis of suitable single crystals of this compound and their subsequent analysis by X-ray crystallography to fully characterize its solid-state architecture. Such a study would be a valuable contribution to the structural chemistry of fluorinated aromatic compounds.

Computational and Theoretical Investigations of 2,4 Difluoro 3 Methoxyphenyl Methyl Sulfane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure of molecules, making it an ideal method to investigate (2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane. DFT calculations would typically be performed using a functional, such as B3LYP or ωB97X-D, and a suitable basis set, like 6-311++G(d,p), to ensure reliable results.

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry.

For a flexible molecule such as this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy (B1213986) group and the C-S bond of the methylsulfane group), a conformational analysis is crucial. This involves exploring the potential energy surface by systematically rotating these bonds to identify all stable conformers (local minima) and the transition states that connect them. The results would reveal the relative energies of different conformers and the energy barriers to rotation, providing a detailed energy landscape. Studies on other substituted aromatic compounds have successfully used this approach to understand how different spatial arrangements of functional groups influence molecular stability. um.es

Table 1: Hypothetical Data from Geometry Optimization of this compound This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not based on actual calculations.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-F Bond Length | ~1.35 |

| C-O Bond Length | ~1.37 |

| C-S Bond Length | ~1.78 |

| C-O-C Bond Angle | ~118.0 |

| C-S-C Bond Angle | ~105.0 |

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can elucidate several important electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the analysis would likely show the HOMO localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO might be distributed across the aromatic system.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges on each atom. This reveals the distribution of electron density, highlighting electronegative atoms (like fluorine and oxygen) with partial negative charges and electropositive centers.

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This tool is invaluable for predicting intermolecular interactions. materialsciencejournal.org

Table 2: Expected Frontier Molecular Orbital Energies This table shows representative data that would be obtained from an FMO analysis. The values are for illustrative purposes only.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Indicates electron-donating ability |

| LUMO | -1.2 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability |

DFT is a powerful tool for predicting various spectroscopic properties, which can be compared with experimental data to confirm a molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. nrel.govworktribe.com Comparing calculated shifts for different possible isomers or conformers with experimental spectra is a standard method for structural elucidation. um.es

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. isroset.org By calculating the harmonic vibrational frequencies, one can assign the specific molecular motions (stretching, bending) corresponding to each peak in an experimental spectrum. scielo.org.za This provides a detailed fingerprint of the molecule's structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. scielo.org.za This calculation provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, helping to interpret the electronic behavior of the molecule. materialsciencejournal.org

Molecular Dynamics Simulations for Conformational Dynamics in Solution

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent like water or DMSO would involve simulating the motions of the molecule and surrounding solvent molecules according to the laws of classical mechanics. This approach provides insight into how the solvent influences conformational preferences and the dynamics of transitions between different stable conformers. researchgate.net

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are essential for investigating the mechanisms of chemical reactions. If this compound were to participate in a reaction, such as electrophilic aromatic substitution or oxidation at the sulfur atom, DFT could be used to map the entire reaction pathway. This involves:

Optimizing the geometries of reactants, intermediates, and products.

Locating the transition state (the highest energy point on the reaction coordinate).

Calculating the activation energy, which determines the reaction rate.

This analysis provides a step-by-step understanding of how bonds are formed and broken during a chemical transformation. nih.gov

Theoretical Analysis of Structure-Reactivity Relationships

By calculating a series of "reactivity descriptors" derived from DFT, a quantitative understanding of the molecule's reactivity can be established. These descriptors include:

Ionization Potential (I ≈ -E_HOMO)

Electron Affinity (A ≈ -E_LUMO)

Electronegativity (χ = -(I+A)/2)

Chemical Hardness (η = (I-A)/2)

Global Electrophilicity Index (ω = χ²/2η)

These indices help to classify the molecule's reactivity and compare it to other related compounds, providing a theoretical framework for understanding structure-reactivity relationships.

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for More Complex Fluorinated Aromatic Scaffolds

The compound is a key precursor for creating more elaborate fluorinated aromatic structures. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. Synthetic chemists leverage the existing difluoro-methoxy-aromatic core of (2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane to introduce additional complexity.

For instance, the methylthio group (-SCH₃) can be oxidized to a sulfoxide (B87167) or sulfone. These transformations turn the sulfur moiety into a competent leaving group, enabling nucleophilic aromatic substitution reactions (SNAr). This allows for the introduction of a wide array of new functional groups at that position, a critical step in building diverse molecular libraries for screening purposes.

Utility in Target-Oriented Synthesis and Scaffold Diversification

In the precise, goal-oriented process of synthesizing a specific complex molecule (target-oriented synthesis), intermediates like this compound are indispensable.

Intermediate in Multi-step Synthesis Schemes

Multi-step synthesis involves the sequential transformation of a starting material through various intermediates to reach a final product. libretexts.org this compound has been identified as a crucial intermediate in patented synthetic routes. A notable example is its use in the preparation of complex heterocyclic compounds that are investigated for their potential as kinase inhibitors.

In one such pathway, the compound undergoes oxidation of the methylthio group to a methylsulfonyl (-SO₂CH₃) group. This activated intermediate can then react with an amine under basic conditions to form a new carbon-nitrogen bond, a fundamental transformation in the assembly of many biologically active molecules.

A representative reaction scheme is detailed below:

| Step | Reactant | Reagents | Product | Purpose |

| 1 | This compound | m-CPBA (meta-Chloroperoxybenzoic acid) | 1,3-Difluoro-2-methoxy-4-(methylsulfonyl)benzene | Activation of the sulfur moiety for subsequent reaction. |

| 2 | 1,3-Difluoro-2-methoxy-4-(methylsulfonyl)benzene | Substituted Amine, Base (e.g., K₂CO₃) | N-substituted-2,4-difluoro-3-methoxyaniline derivative | Formation of a key C-N bond to build the core scaffold. |

This table illustrates how the initial building block is sequentially modified to construct a more complex and functionalized molecular framework.

Contribution to Modular Synthesis Approaches

Modular synthesis, or "building block" chemistry, relies on having a collection of well-defined molecular fragments that can be readily combined. This compound functions as one such module. Its defined substitution pattern makes it a reliable component for convergent syntheses, where different complex fragments of a target molecule are synthesized separately before being joined together in the final stages. This approach enhances efficiency and allows for the rapid generation of analogues by simply swapping out one of the building blocks.

Q & A

Q. What are the common synthetic routes for (2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane, and how are reaction conditions optimized?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Pd-catalyzed cross-coupling : Use precursors like halogenated aryl derivatives with methylthiol groups under PdCl₂(PPh₃)₂/CuI catalysis in THF/Et₃N (Sonogashira-like conditions). Reaction optimization requires controlling temperature (60–80°C), solvent polarity, and stoichiometry of catalysts .

- Substitution reactions : React 2,4-difluoro-3-methoxyphenyl halides with methanethiolate salts (e.g., NaSCH₃) in polar aprotic solvents (DMF or DMSO) at 50–70°C. Monitor progress via TLC or GC-MS .

- Critical parameters : Solvent choice (e.g., THF for coupling vs. DMF for substitution), catalyst loading (0.5–5 mol%), and inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns, methoxy singlet at δ~3.8 ppm, methylsulfane at δ~2.5 ppm). ¹⁹F NMR can resolve ortho/meta fluorine environments .

- Mass spectrometry : High-resolution MS (HRMS-ESI/TOF) to verify molecular ion ([M+H]⁺) and rule out halogenated byproducts. Fragmentation patterns distinguish regioisomers .

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity (>95%). Use C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What analytical methods are suitable for quantifying sulfane sulfur reactivity in this compound?

- Methodological Answer:

- Cyanolysis : React with KCN (pH 8.5–10) to release SCN⁻, quantified via UV-vis at 460 nm after Fe³⁺ complexation. Calibrate with Na₂S standards .

- Reductive H₂S release : Treat with DTT (1 mM, pH 7.4) and measure H₂S via monobromobimane derivatization followed by LC-MS/MS. Limit of detection: ~10 nM .

- Fluorescent probes : Use SSP2 (10 µM in PBS) to detect sulfane sulfur via cyclization-induced fluorescence (Ex/Em = 488/520 nm). Validate specificity with negative controls (e.g., cysteine polysulfides) .

Q. How do fluorine and methoxy substituents influence the compound’s bioactivity and stability?

- Methodological Answer:

- Lipophilicity : Fluorine atoms increase logP (measured via shake-flask method), enhancing membrane permeability. Compare with non-fluorinated analogs using Caco-2 cell assays .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Methoxy groups reduce CYP450-mediated oxidation vs. hydroxyl analogs .

- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., 2,4-dichloro or unsubstituted phenyl) and test in cancer cell lines (e.g., MCF-7, A549). Fluorine at position 2/4 correlates with IC₅₀ improvements (p < 0.05) via mitochondrial apoptosis pathways .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic centers (e.g., sulfur atom prone to oxidation) .

- Molecular docking : Simulate interactions with enzymes (e.g., glutathione S-transferase) using AutoDock Vina. Fluorine substituents may form halogen bonds with active-site residues .

- Kinetic modeling : Use Eyring equation to predict reaction rates with nucleophiles (e.g., OH⁻) at varying temperatures. Compare experimental vs. theoretical k values .

Data Contradictions and Resolution

- Synthetic yields : Pd-catalyzed methods () report >90% yields, while substitution reactions () often yield 70–80%. Resolution: Optimize catalyst purity and halide leaving-group ability (Br > Cl) .

- Bioactivity variability : Fluorine position (meta vs. para) impacts anticancer activity in different cell lines. Resolution: Perform parallel assays with isogenic models to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.